molecular formula C5H4BrNS B151201 3-Bromopyridine-2-thiol CAS No. 65938-86-5

3-Bromopyridine-2-thiol

Cat. No.: B151201
CAS No.: 65938-86-5
M. Wt: 190.06 g/mol
InChI Key: DYSAQUBMKLAXTJ-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-thiol is an organosulfur compound that features a bromine atom attached to the third position of a pyridine ring and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-2-thiol typically involves the bromination of pyridine-2-thione. One common method includes the reaction of pyridine-2-thione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-2-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Major Products Formed

    Substitution: Corresponding substituted pyridine-2-thione derivatives.

    Oxidation: Pyridine-2-sulfoxide or pyridine-2-sulfone.

    Reduction: Pyridine-2-thiol.

Properties

IUPAC Name

3-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSAQUBMKLAXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495596
Record name 3-Bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65938-86-5
Record name 3-Bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridine-2-thiol
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